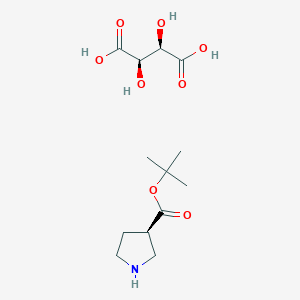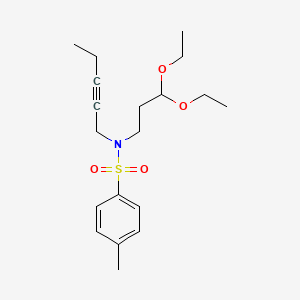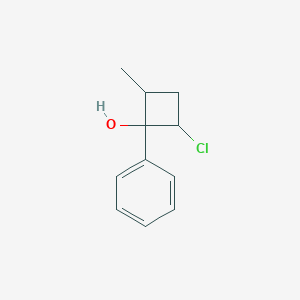![molecular formula C16H11N7 B15160476 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine CAS No. 684214-15-1](/img/structure/B15160476.png)
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of an azido group (-N₃) attached to the pyrazole ring, which is fused with a quinoline moiety. The phenyl group attached to the pyrazole ring further enhances its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester or β-diketone.
Quinoline Formation: The pyrazole ring is then fused with a quinoline moiety through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the azido group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, various nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazoloquinolines.
科学的研究の応用
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe in biological studies to investigate the role of azido groups in biological systems.
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Material Science: It is explored for its potential in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Apoptosis Induction: It induces apoptosis in cancer cells by activating specific pathways involved in programmed cell death.
Signal Transduction: The compound affects signal transduction pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-B]quinoline: Lacks the azido group but shares the core structure.
4-[(4-ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-B]quinoline: Contains different substituents on the pyrazole ring.
Uniqueness
4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine is unique due to the presence of the azido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
684214-15-1 |
|---|---|
分子式 |
C16H11N7 |
分子量 |
301.31 g/mol |
IUPAC名 |
4-azido-1-phenylpyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C16H11N7/c17-15-13-14(20-22-18)11-8-4-5-9-12(11)19-16(13)23(21-15)10-6-2-1-3-7-10/h1-9H,(H2,17,21) |
InChIキー |
ZYXFQIOIDISIHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4C(=C3C(=N2)N)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
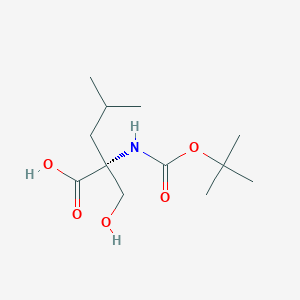
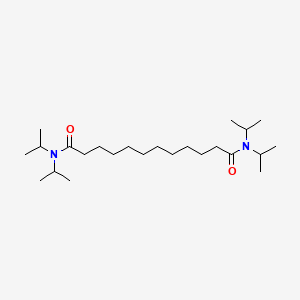
![3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15160421.png)
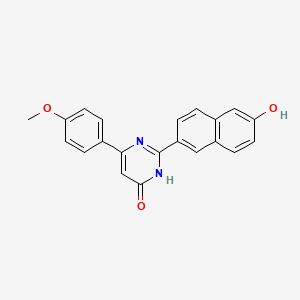
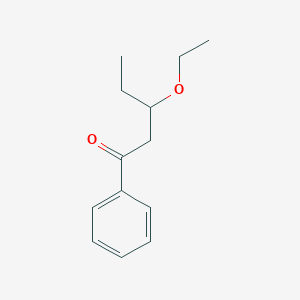
![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)
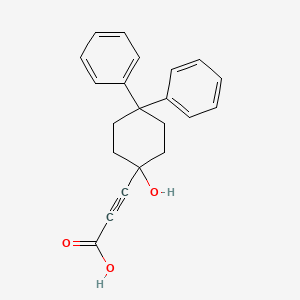
![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
